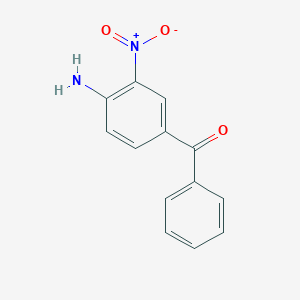

4-Amino-3-nitrobenzophenone

描述

Contextualization within Benzophenone (B1666685) Derivatives Research

Benzophenone and its derivatives are a significant class of compounds in medicinal chemistry and materials science. nih.govrsc.org They are found in numerous naturally occurring molecules and serve as versatile building blocks for synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govrsc.org The substitution pattern on the aryl rings of the benzophenone scaffold plays a crucial role in determining the molecule's biological and chemical properties. nih.gov The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring in 4-amino-3-nitrobenzophenone creates a unique electronic environment that influences its reactivity and potential applications. vulcanchem.com

Significance in Advanced Organic Synthesis and Materials Science

In the realm of advanced organic synthesis, this compound is a valuable intermediate. vulcanchem.comchemicalbook.com Its functional groups—the amino, nitro, and carbonyl groups—provide multiple reactive sites for further chemical transformations. vulcanchem.com This makes it a key starting material for the synthesis of more complex molecules, including various heterocyclic ring systems like benzimidazoles and imidazolopyridines. chemicalbook.com

In materials science, benzophenone derivatives are explored for applications in organic light-emitting diodes (OLEDs) due to their efficient intersystem crossing capabilities. mdpi.com While specific research on this compound in this area is not extensively documented, its structural features suggest potential for investigation. Additionally, it has been described as a molecular electrostatic potential modifier that could be utilized in hyperpolarization devices. biosynth.com

Overview of Research Trajectories and Key Academic Disciplines Involved

Research involving this compound primarily falls within the disciplines of organic chemistry, medicinal chemistry, and pharmaceutical sciences. Organic chemists focus on developing efficient and novel synthetic routes to the compound and its derivatives. tandfonline.comtandfonline.com Medicinal chemists investigate its potential as a building block for creating new pharmacologically active agents. nih.gov In pharmaceutical sciences, it is used as a reference standard in the quality control and analytical method development for active pharmaceutical ingredients (APIs). vulcanchem.com

Several synthetic methods for this compound have been reported in the literature. One common approach involves the nucleophilic substitution of a leaving group, such as a methoxy (B1213986) or fluoro group, at the 4-position of a 3-nitrobenzophenone (B1329437) derivative with ammonia (B1221849) or an amine. vulcanchem.comtandfonline.com Another documented synthesis involves the deacetylation of 4-acetamido-3-nitrobenzophenone (B6322274) using sulfuric acid. prepchem.com These synthetic strategies are crucial for making the compound readily available for further research and application.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₃ | vulcanchem.comnih.gov |

| Molecular Weight | 242.23 g/mol | vulcanchem.comnih.gov |

| Appearance | Yellow powder | guidechem.comvulcanchem.com |

| Melting Point | 140-143 °C | vulcanchem.comchemsrc.com |

| Boiling Point | 449.7±35.0 °C at 760 mmHg | vulcanchem.com |

| Water Solubility | 10 mg/L at 20 °C | guidechem.comvulcanchem.com |

| CAS Number | 31431-19-3 | guidechem.comvulcanchem.com |

Table 2: Synthesis Methods for this compound

| Starting Material | Reagents | Conditions | Yield | Source |

| (4-Fluoro-3-nitrophenyl)(phenyl)methanone | Ammonium (B1175870) hydroxide (B78521), N-ethyl-N,N-diisopropylamine | Tetrahydrofuran (B95107), 20°C, 24 hours | 45% | vulcanchem.com |

| 4-Methoxy-3-nitrobenzophenone | Aqueous ammonia (25%) | Heated in a closed pressure vessel at 120°C for 5 hours | Not specified | tandfonline.com |

| 4-Acetamido-3-nitrobenzophenone | Sulfuric acid | Moderated with a water bath, stirred for ~45 minutes | Not specified | prepchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-amino-3-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOOFAMQPUEDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185358 | |

| Record name | 4-Amino-3-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31431-19-3 | |

| Record name | 4-Amino-3-nitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3-NITROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E56P3N5XX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Mechanistic Investigations

Established Synthetic Pathways of 4-Amino-3-nitrobenzophenone

Established methods for synthesizing this compound often begin with precursors that are subsequently modified to introduce the desired amino and nitro groups onto the benzophenone (B1666685) framework.

A common and effective method for introducing the amino group at the C-4 position is through nucleophilic aromatic substitution on precursors containing a suitable leaving group, such as a methoxy (B1213986) or chloro group.

One prominent pathway involves the use of 4-methoxy-3-nitrobenzophenone as a starting material. tandfonline.comncl.res.in The methoxy group is susceptible to nucleophilic displacement by ammonia (B1221849) or alkylamines. tandfonline.comncl.res.in This lability is enhanced by the presence of electron-withdrawing nitro and benzoyl groups at the ortho and para positions, respectively. tandfonline.com The reaction is typically carried out by heating 4-methoxy-3-nitrobenzophenone with aqueous ammonia or an appropriate alkylamine in a sealed pressure vessel at elevated temperatures, such as 120-130°C. tandfonline.comncl.res.in This process has been shown to produce this compound in nearly quantitative yields. ncl.res.in The formation of methanol (B129727) as a byproduct confirms the nucleophilic displacement mechanism. tandfonline.comncl.res.in

Similarly, 4-chloro-3-nitrobenzophenone (B1581017) serves as another key precursor. The chlorine atom, activated by the adjacent nitro group, can be displaced by nucleophiles. scbt.com For instance, reaction with ammonium (B1175870) hydroxide (B78521) in tetrahydrofuran (B95107) can yield this compound. chemicalbook.com

A summary of representative nucleophilic displacement reactions is presented below:

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 4-methoxy-3-nitrobenzophenone | Aqueous Ammonia (25%) | 120°C, 5 hrs, pressure vessel | This compound | High | tandfonline.comncl.res.in |

| (4-Fluoro-3-nitrophenyl)(phenyl)methanone | Ammonia (25%), N,N-diisopropylethylamine | Tetrahydrofuran, 20°C, 24 hrs | This compound | 45% | chemicalbook.com |

| 4-chloro-3-nitrobenzophenone | Ammonium Hydroxide | Tetrahydrofuran | This compound | - | chemicalbook.com |

The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the formation of aryl ketones and is crucial for constructing the benzophenone skeleton of the precursors. vedantu.comiitk.ac.in This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). vedantu.comiitk.ac.in

For the synthesis of precursors to this compound, a common strategy is the benzoylation of a substituted benzene (B151609) ring. For example, 4-methoxy-3-nitrobenzophenone can be synthesized by the Friedel-Crafts benzoylation of o-nitroanisole with benzoyl chloride using anhydrous ferric chloride as a catalyst at elevated temperatures (135-140°C). tandfonline.comncl.res.in This approach avoids the direct nitration of 4-methoxybenzophenone, which can be a challenging reaction to control. tandfonline.com

Another route involves the Friedel-Crafts reaction between 3- or 4-nitrobenzoyl chloride and chlorobenzene, which yields a mixture of chloronitrobenzophenone (B8372019) isomers. google.com These isomers can then be further processed to obtain the desired product.

It is important to note that the conditions of the Friedel-Crafts reaction, including the choice of catalyst and temperature, can significantly influence the yield and isomeric distribution of the products. rsc.orgresearchgate.net

The reduction of a nitro group to an amino group is a key transformation in the synthesis of this compound from dinitro precursors. For instance, 3,3'-dinitrobenzophenone (B181326) can be selectively reduced to introduce an amino group. researchgate.net The choice of reducing agent is critical to avoid the reduction of the second nitro group or the carbonyl group.

Catalytic hydrogenation is a common method for this reduction. For example, 2,3'-dinitrobenzophenone has been reduced catalytically using a Parr low-pressure hydrogenator with a palladium on carbon (Pd/C) catalyst. nasa.gov Another approach involves the use of stannous chloride (SnCl₂), which is known to selectively reduce nitro groups in the presence of other reducible functional groups. archive.org

The electrochemical reduction of nitro-substituted benzophenones has also been investigated, offering an alternative pathway for the formation of amino derivatives. ias.ac.incdnsciencepub.com

The synthesis of derivatives of this compound often involves multi-step reaction sequences. A common industrial method for preparing 4-acetamidobenzophenone, a precursor, starts from 4-nitrobenzoic acid. This is converted to its acid chloride, which then undergoes a Friedel-Crafts reaction with benzene. The resulting p-nitrobenzophenone is reduced to the corresponding amino derivative and subsequently acetylated. ncl.res.in This 4-acetamidobenzophenone can then be nitrated and hydrolyzed to yield this compound. prepchem.com

Another multi-step approach starts with the Friedel-Crafts reaction of 3- or 4-nitrobenzoyl chloride with chlorobenzene. The resulting mixture of chlorobenzophenone isomers is nitrated and then subjected to catalytic reduction and dechlorination to produce diaminobenzophenones. google.com

Novel and Optimized Synthetic Strategies for this compound and its Derivatives

Research efforts have been directed towards developing more efficient, high-yielding, and purer synthetic methods for this compound and its derivatives, addressing the limitations of some established routes which may involve harsh conditions or produce moderate yields. ncl.res.in

A notable development is a convenient and cheaper process for producing this compound in high yield and purity. ncl.res.in This method starts with the benzoylation of o-nitroanisole using ferric chloride as a Friedel-Crafts catalyst, which produces 4-methoxy-3-nitrobenzophenone in 60% yield. ncl.res.in This intermediate is then subjected to a nucleophilic reaction with aqueous ammonia in a sealed vessel at 130°C for 4 hours, affording this compound in almost quantitative yield. ncl.res.in This methodology was also successfully extended to prepare various N-alkyl derivatives of this compound in high yields. ncl.res.in

The development of one-pot synthesis methods has also been explored to simplify the production process. For example, a one-pot method for preparing 4-(nitrobenzophenone)-3-morpholone from halogenated nitrobenzene, ethanolamine, and chloroacetyl chloride has been reported, which simplifies the operation and reduces costs. google.com

The following table summarizes the yields for the synthesis of this compound and its N-alkyl derivatives via the nucleophilic displacement of 4-methoxy-3-nitrobenzophenone:

| R in R-NH₂ | Product | Yield (%) |

| H | This compound | 98 |

| Methyl | 4-Methylamino-3-nitrobenzophenone | 95 |

| Ethyl | 4-Ethylamino-3-nitrobenzophenone | 96 |

| n-Propyl | 4-(n-Propylamino)-3-nitrobenzophenone | 94 |

| Isopropyl | 4-Isopropylamino-3-nitrobenzophenone | 92 |

| n-Butyl | 4-(n-Butylamino)-3-nitrobenzophenone | 93 |

| Data sourced from a study on novel organic intermediates and reactions. ncl.res.in |

"Green Chemistry" Principles in Synthesis

The integration of "Green Chemistry" principles into the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste and using less hazardous substances. One key transformation in related processes is the reduction of a nitro group, for which greener methods are being developed. For instance, the reduction of this compound to 3,4-diaminobenzophenone (B196073) can be achieved via transfer hydrogenation. patsnap.com This method is noted for its high environmental protection performance compared to traditional stoichiometric reductants like iron powder or stannous chloride. patsnap.com

Solvent-free reaction conditions represent another tenet of green chemistry. Methodologies such as ball milling, which eliminates the need for solvents, have been successfully applied to the synthesis of related benzophenone structures and offer a promising avenue for reducing waste in the production of this compound.

Catalytic Approaches and Reaction Condition Optimization

Catalysis is central to the efficient synthesis of this compound. A notable route involves the Friedel-Crafts benzoylation of o-nitroanisole to produce the precursor 4-methoxy-3-nitrobenzophenone. In this reaction, ferric chloride (FeCl₃) has been successfully employed as a catalyst, whereas other Lewis acids like iron (Fe) and zinc chloride (ZnCl₂) were found to be ineffective for the benzoylation of alternative starting materials like o-nitrochlorobenzene. ncl.res.in The optimization of reaction conditions is critical for maximizing yield and purity. For the subsequent conversion of 4-methoxy-3-nitrobenzophenone, reacting it with ammonia in a closed vessel at 130°C for four hours results in an almost quantitative yield of this compound. ncl.res.inncl.res.in

For subsequent transformations of this compound, such as the reduction of its nitro group, various catalytic systems have been explored. Bimetallic palladium-based catalysts on a carbon support (Pd-X/C) are particularly effective. patsnap.com The choice of the second metal (X) can be tailored to optimize the reduction rate under mild conditions. patsnap.com

| Reaction Step | Catalyst | Starting Material | Key Condition(s) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Benzoylation | Ferric Chloride (FeCl₃) | o-Nitroanisole | - | ncl.res.in |

| Nitro Group Reduction | Pd-X/C (X = Ni, Ru, La, Ce, etc.) | This compound | Transfer Hydrogenation | patsnap.com |

Reaction Mechanisms and Kinetics

Understanding the underlying reaction mechanisms is crucial for controlling the synthesis of this compound and predicting its reactivity. The key step in many syntheses is a nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Mechanisms

The conversion of precursors like 4-methoxy-3-nitrobenzophenone or 4-chloro-3-nitrobenzophenone into this compound proceeds via a bimolecular nucleophilic aromatic substitution (SₙAr) mechanism. ncl.res.indalalinstitute.com This is a two-step process:

Addition of the Nucleophile : The nucleophile (in this case, ammonia) attacks the carbon atom bearing the leaving group (e.g., methoxy or chloro). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate. libretexts.orgiscnagpur.ac.in The aromaticity of the ring is temporarily lost during this stage. iscnagpur.ac.in

Elimination of the Leaving Group : The aromaticity of the ring is restored in a fast subsequent step where the leaving group is expelled, yielding the final substituted product. dalalinstitute.comlibretexts.org In the synthesis from 4-methoxy-3-nitrobenzophenone, the formation of methanol as a byproduct confirms this mechanistic pathway. ncl.res.in

This addition-elimination mechanism is distinct from Sₙ1 and Sₙ2 reactions observed in aliphatic systems. libretexts.org

Influence of Electron-Withdrawing Groups on Reactivity

The rate of nucleophilic aromatic substitution is profoundly influenced by the substituents on the aromatic ring. The presence of strong electron-withdrawing groups is essential for the reaction to proceed efficiently. masterorganicchemistry.com In the case of this compound synthesis from a 4-substituted precursor, the ring is activated by two powerful electron-withdrawing groups: a nitro group (-NO₂) and a benzoyl group (-COPh). ncl.res.in

These groups, positioned ortho (the nitro group) and para (the benzoyl group) to the leaving group, play a crucial role in activating the substrate. ncl.res.inlibretexts.org They withdraw electron density from the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile. ncl.res.inmasterorganicchemistry.com Crucially, they stabilize the negatively charged intermediate formed during the reaction through resonance, delocalizing the charge and lowering the activation energy of the rate-determining step. libretexts.orgiscnagpur.ac.in A substituent in the meta position, by contrast, does not provide this resonance stabilization, rendering the substrate much less reactive. libretexts.org

Intermediates and Transition State Analysis in Synthesis

The key intermediate in the SₙAr synthesis of this compound is a negatively charged species known as a Meisenheimer complex. libretexts.org This intermediate is formed when the nucleophile adds to the aromatic ring. libretexts.org The stability of this complex is paramount to the reaction's success.

The electron-withdrawing nitro and benzoyl groups stabilize the Meisenheimer complex by delocalizing the negative charge onto their oxygen atoms via resonance. ncl.res.inlibretexts.org According to the Hammond postulate, a more stable intermediate implies a lower energy transition state leading to its formation. iscnagpur.ac.in Therefore, the powerful stabilizing effect of the -NO₂ and -COPh groups directly lowers the energy of the transition state for the initial nucleophilic attack, which is the rate-determining step. iscnagpur.ac.in Analysis of the resonance structures of the Meisenheimer complex clearly shows this charge delocalization, explaining why the ortho and para positioning of these activating groups is so effective. libretexts.org

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is fundamental to confirming the identity and purity of 4-Amino-3-nitrobenzophenone, offering a detailed view of its molecular framework and electronic properties.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy provides characteristic signals for the protons on its two aromatic rings.

Research findings from a study conducted at the National Chemical Laboratory in India provide detailed ¹H NMR data in a chloroform-d (B32938) (CDCl₃) solvent. ncl.res.inncl.res.in The spectrum shows the disappearance of a methoxy (B1213986) peak (present in the precursor, 4-methoxy-3-nitrobenzophenone) and the appearance of a broad signal for the amino group (NH₂) at approximately 6.3 ppm. ncl.res.inncl.res.in The aromatic protons exhibit distinct chemical shifts and coupling patterns. ncl.res.inncl.res.in The proton at position 5 (ortho to the amino group) is shielded and appears as a doublet centered at 6.6 ppm with a coupling constant (J) of 9 Hz. ncl.res.inncl.res.in Conversely, the proton at position 2, being ortho to both the electron-withdrawing benzoyl and nitro groups, is significantly deshielded and appears as a meta-coupled doublet at 8.26 ppm (J = 3 Hz). ncl.res.inncl.res.in The protons of the unsubstituted phenyl ring typically appear as a multiplet between 7.3 and 7.8 ppm.

¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| 2-H | 8.26 | d (doublet) | 3 | ncl.res.inncl.res.in |

| 5-H | 6.6 | d (doublet) | 9 | ncl.res.inncl.res.in |

| NH₂ | ~6.3 | br s (broad singlet) | N/A | ncl.res.inncl.res.in |

| Phenyl-H | 7.3-7.8 | m (multiplet) | N/A | ncl.res.inncl.res.in |

While detailed ¹³C NMR data is not extensively reported in the available literature, spectral database predictions are available. nih.gov These would be expected to show a carbonyl carbon signal around 195 ppm and distinct signals for the 11 other aromatic carbons, with their chemical shifts influenced by the amino, nitro, and benzoyl substituents.

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound shows several key absorption bands that confirm its structure.

In a chloroform (B151607) solution, the spectrum displays sharp absorption bands at 3260 cm⁻¹ and 3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino (NH₂) group. ncl.res.inncl.res.in A strong absorption is observed around 1660 cm⁻¹ which is characteristic of the benzoyl carbonyl (C=O) group's stretching vibration. ncl.res.inncl.res.in Additionally, characteristic bands for the nitro group (NO₂) are expected, typically appearing as strong asymmetric and symmetric stretches between 1560-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| N-H stretching (asymmetric) | 3260 | ncl.res.inncl.res.in |

| N-H stretching (symmetric) | 3200 | ncl.res.inncl.res.in |

| C=O stretching | 1660 | ncl.res.inncl.res.in |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is influenced by the chromophores present, which in this compound include the phenyl, carbonyl, amino, and nitro groups, forming an extended conjugated system. While specific experimental UV-Vis absorption maxima (λmax) for this compound are not detailed in the surveyed literature, analysis of structurally similar compounds like nitrobenzaldehydes can provide insight. uni-muenchen.de Such compounds typically exhibit weak n→π* transitions at longer wavelengths (around 350 nm) and more intense π→π* transitions at shorter wavelengths (around 250-300 nm). uni-muenchen.de The presence of the amino group as a strong auxochrome would be expected to cause a bathochromic (red) shift in the absorption bands compared to a simple nitrobenzophenone.

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₃H₁₀N₂O₃, corresponding to a monoisotopic mass of approximately 242.07 Da. nih.govnih.gov

GC-MS data available on the PubChem database shows prominent peaks that can be attributed to the fragmentation of the parent molecule. nih.gov Analysis via reverse-phase High-Performance Liquid Chromatography (HPLC) with mass spectrometry detection is also a suitable method for this compound. chemicalbook.com While a detailed fragmentation pathway is not published, the primary fragments observed in GC-MS provide clues to its structure.

Prominent Peaks in the GC-Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment Ion | Reference |

|---|---|---|---|

| 242 | Base Peak | [M]⁺ (Molecular Ion) | nih.gov |

| 165 | High | [M - C₆H₅]⁺ or [M - NO₂ - H]⁺ | nih.gov |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) | nih.gov |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) | nih.gov |

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for unambiguous confirmation of its elemental composition, C₁₃H₁₀N₂O₃.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of now, there are no published reports in the surveyed literature detailing the single-crystal X-ray diffraction structure of this compound. Studies have been conducted on analogous compounds such as 4-aminobenzophenone (B72274) and 4-chloro-3-nitrobenzophenone (B1581017), revealing their crystal systems and space groups. researchgate.netresearchgate.net A crystallographic study of this compound would be invaluable to precisely determine the dihedral angle between the two phenyl rings and to understand the intermolecular hydrogen bonding network formed by the amino and nitro groups, which dictates the crystal packing.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methoxy-3-nitrobenzophenone |

| 4-chloro-3-nitrobenzophenone |

| 4-aminobenzophenone |

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction is a definitive technique for determining the precise atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the exact positions of each atom within the molecule.

For a compound like this compound, an SCXRD analysis would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This data is fundamental to understanding its chemical and physical properties. A typical outcome of such an analysis is a detailed crystallographic information file (CIF), which is a standard format for sharing crystal structure data.

Hypothetical Data Table for SCXRD of this compound: This table is for illustrative purposes to show what SCXRD data would entail.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 8.5 |

| b (Å) | e.g., 12.3 |

| c (Å) | e.g., 10.1 |

| α (°) | 90 |

| β (°) | e.g., 105.2 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1025.4 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is essential for confirming the phase purity of a synthesized compound. The diffraction pattern obtained can be compared to a theoretical pattern generated from SCXRD data to verify the bulk material's identity and structure. It is also instrumental in identifying different polymorphic forms of a compound, which are different crystalline arrangements of the same molecule that can have distinct physical properties.

Hypothetical Data Table for PXRD of this compound: This table illustrates the type of data obtained from a PXRD experiment.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| e.g., 10.2 | e.g., 8.67 | 100 |

| e.g., 15.5 | e.g., 5.71 | 45 |

| e.g., 20.4 | e.g., 4.35 | 80 |

| e.g., 25.8 | e.g., 3.45 | 60 |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. These methods are critical for determining the thermal stability, melting point, and decomposition behavior of a compound.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA and DSC are techniques that measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These methods can detect physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition.

For this compound, a DSC or DTA thermogram would show an endothermic peak corresponding to its melting point. Some commercial suppliers report a melting point in the range of 140-143 °C. The onset of this peak would be the melting temperature, and the area under the peak would correspond to the enthalpy of fusion. Any exothermic peaks could indicate decomposition or other chemical transformations.

Hypothetical Data Table for DSC of this compound: This table is a representation of potential DSC findings.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | e.g., 141.5 | e.g., 143.2 | e.g., -110.5 |

| Decomposition | e.g., 250.0 | e.g., 265.8 | e.g., -450.0 (Exothermic) |

Thermogravimetric Analysis (TGA) (if applicable to thermal stability research)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. TGA is particularly useful for determining the thermal stability and decomposition profile of a compound. As the sample is heated, any loss of mass due to the release of volatile components or decomposition is recorded.

A TGA curve for this compound would indicate the temperature at which it begins to decompose and the percentage of mass lost at different stages of decomposition. This information is vital for understanding the material's stability under thermal stress.

Hypothetical Data Table for TGA of this compound: This table illustrates potential results from a TGA experiment.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) |

| Step 1 | e.g., 240 - 350 | e.g., 45.2 |

| Step 2 | e.g., 350 - 500 | e.g., 30.5 |

| Final Residue at 600°C | - | e.g., 24.3 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.gov Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.netscirp.org This approach allows for the accurate prediction of various molecular properties of 4-Amino-3-nitrobenzophenone.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For benzophenone (B1666685) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net The optimized structure of this compound would reveal the spatial arrangement of its constituent atoms, including the planarity of the phenyl rings and the orientation of the amino and nitro functional groups.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Lengths | C=O | 1.23 |

| C-N (amino) | 1.38 | |

| C-N (nitro) | 1.47 | |

| Bond Angles | O-C-C | 120.5 |

| C-C-N (amino) | 121.0 | |

| C-C-N (nitro) | 118.5 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. numberanalytics.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.comresearchgate.net A smaller energy gap suggests higher reactivity. numberanalytics.com For conjugated systems like this compound, the HOMO is typically localized on the electron-rich amino-substituted ring, while the LUMO may be centered on the electron-deficient nitro-substituted ring and the carbonyl group, facilitating intramolecular charge transfer. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.20 |

| LUMO | -2.85 |

| Energy Gap (ΔE) | 3.35 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.decomputabio.com It illustrates the charge distribution on the molecular surface. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack and are associated with electron-rich areas, such as lone pairs on oxygen or nitrogen atoms. uni-muenchen.dewolfram.com Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. uni-muenchen.dewolfram.com For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the carbonyl and nitro groups, and the nitrogen of the amino group, while positive potentials would be located on the amino group's hydrogen atoms. researchgate.netbiosynth.com

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule from the basis functions used in a quantum chemical calculation. uni-muenchen.de These charges provide insight into the distribution of electrons among the atoms and can influence properties like dipole moment and reactivity. researching.cn In this compound, the oxygen atoms of the carbonyl and nitro groups are expected to carry significant negative charges due to their high electronegativity. The nitrogen atom of the nitro group would likely be positive, while the carbon atom of the carbonyl group would also exhibit a positive charge. The distribution of charges on the phenyl rings is influenced by the electron-donating amino group and the electron-withdrawing nitro group. researchgate.net

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| N (amino) | -0.80 |

| O (nitro) | -0.48 |

| N (nitro) | +0.95 |

| C (carbonyl) | +0.60 |

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities. scirp.org The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical method. scirp.orgafricanjournalofbiomedicalresearch.com The analysis allows for the assignment of specific vibrational modes, such as C-H stretching, C=O stretching, N-H stretching, and the symmetric and asymmetric stretching of the NO2 group, to the observed spectral bands. tandfonline.com This detailed assignment helps in the structural characterization of the molecule.

Table 4: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Asymmetric Stretch | 3480 | 3485 | ν_as(NH₂) |

| N-H Symmetric Stretch | 3370 | 3375 | ν_s(NH₂) |

| C=O Stretch | 1645 | 1650 | ν(C=O) |

| NO₂ Asymmetric Stretch | 1525 | 1530 | ν_as(NO₂) |

| NO₂ Symmetric Stretch | 1340 | 1345 | ν_s(NO₂) |

First-Order Molecular Hyperpolarizability (β) for Nonlinear Optical Properties

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. The first-order molecular hyperpolarizability (β) is a key tensor quantity that describes the nonlinear response of a molecule to an applied electric field, such as that from a high-intensity laser. Molecules with large β values are sought after for applications like frequency doubling (second-harmonic generation, SHG).

Organic molecules featuring both an electron-donating group (like the amino group, -NH₂) and an electron-accepting group (like the nitro group, -NO₂) connected by a π-conjugated system often exhibit significant NLO responses. This compound possesses this donor-acceptor architecture, making it a candidate for NLO applications. The benzophenone framework provides the conjugated system that facilitates intramolecular charge transfer (ICT) from the amino group to the nitro group upon excitation, a process that is crucial for a high β value.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the static (β₀) and dynamic (β) hyperpolarizabilities. mdpi.com For instance, studies on analogous compounds like 4-aminobenzophenone (B72274) have confirmed its potential as an NLO material. researchgate.net Theoretical calculations for 2-amino-5-chlorobenzophenone (B30270) have also been performed to evaluate its first-order hyperpolarizability. researchgate.net These calculations typically involve optimizing the molecular geometry and then computing the NLO properties using a suitable functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)). mdpi.com The results help in understanding the structure-property relationship and in the rational design of new NLO materials.

Table 1: Representative Theoretical First-Order Hyperpolarizability Data for a Benzophenone Analog Note: This table is illustrative and shows the type of data generated from computational studies on similar molecules. The values are not specific to this compound but are representative of calculations performed on NLO-active benzophenones.

| Computational Method | Solvent Model | Static Hyperpolarizability (β₀) (10⁻³⁰ esu) | Dynamic Hyperpolarizability (β at 1064 nm) (10⁻³⁰ esu) |

| HF/6-31G(d) | Gas Phase | 8.5 | 10.2 |

| B3LYP/6-311++G(d,p) | Gas Phase | 15.3 | 18.9 |

| CAM-B3LYP/6-311++G(d,p) | Dichloromethane | 12.8 | 15.5 |

| PBE0/6-311++G(d,p) | Gas Phase | 14.1 | 17.3 |

Theoretical Excitation Wavelengths and Oscillator Strengths

Theoretical calculations can predict the electronic absorption spectrum of a molecule by determining the energies of its electronic transitions and their corresponding probabilities. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. These calculations yield the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths (f), which are proportional to the intensity of the absorption bands.

For a molecule like this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. Key transitions typically include the π → π* transitions associated with the aromatic rings and the n → π* transition involving the non-bonding electrons of the carbonyl oxygen. The calculations can also characterize the intramolecular charge transfer (ICT) transition from the amino-donor part of the molecule to the nitro-acceptor part. Studies on related benzophenones show that the solvent environment can significantly affect these transitions, a phenomenon that can also be modeled computationally. nih.gov Comparing the calculated spectrum with experimental UV-Vis data helps validate the computational model and aids in the assignment of spectral bands. researchgate.net

Table 2: Illustrative TD-DFT Calculation Results for a Benzophenone Derivative Note: This table presents typical data from a TD-DFT calculation on a substituted benzophenone, illustrating the kind of information obtained. The values are not specific to this compound.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.25 | 381 | 0.005 | n → π* (HOMO -> LUMO) |

| S2 | 3.88 | 320 | 0.450 | π → π* (HOMO-1 -> LUMO) |

| S3 | 4.31 | 288 | 0.120 | ICT (HOMO -> LUMO+1) |

| S4 | 4.95 | 251 | 0.610 | π → π* (HOMO-2 -> LUMO) |

Molecular Dynamics Simulations (if applicable to broader context of benzophenones)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aip.org For the broader class of benzophenones, MD simulations provide critical insights into their dynamic behavior, conformational flexibility, and interactions with their environment, such as solvent molecules. nih.govaip.org

MD simulations have been employed to study the solvatochromism of benzophenone, revealing how solute-solvent interactions at the microscopic level affect its vibrational and electronic spectra. nih.govaip.org These simulations can generate supramolecular clusters of the solute (benzophenone) and explicit solvent molecules, which are then used for high-level quantum mechanical calculations to understand shifts in spectroscopic signals. nih.gov

Furthermore, MD simulations are crucial for studying the photochemical and photophysical pathways of benzophenones. aip.orgarxiv.org For example, nonadiabatic MD simulations can trace the ultrafast relaxation dynamics of benzophenone after UV light absorption, mapping out processes like internal conversion between excited singlet states (e.g., S₂ → S₁) and subsequent intersystem crossing to triplet states, which are fundamental to its use as a photosensitizer. aip.orgarxiv.org These simulations help interpret complex experimental results from time-resolved spectroscopy. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derivatives with biological activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com Benzophenone derivatives have been investigated for a wide range of biological activities, including potent anti-cancer and antibacterial effects. bohrium.comnih.gov

In a QSAR study, a set of known benzophenone derivatives with measured biological activity (e.g., IC₅₀ values) is used as a training set. mdpi.comimist.ma For each molecule, a large number of 'molecular descriptors' are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties (e.g., partial charges, dipole moment), and hydrophobicity (e.g., LogP).

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is developed that correlates a selection of these descriptors with the observed biological activity. imist.ma This model can then be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound. This predictive capability allows for the rational design of more potent compounds and helps prioritize synthetic efforts, thereby accelerating the drug discovery process. mdpi.com For example, QSAR models have been successfully developed for aminodiphenylsulfone derivatives to predict their antibacterial activity. nih.gov

Advanced Applications and Functional Studies

Materials Science and Nonlinear Optics (NLO)

Organic materials are at the forefront of research for nonlinear optical applications due to their high efficiencies, rapid response times, and the ability to be chemically tailored for specific properties. ijert.orglaserfocusworld.com The structure of 4-Amino-3-nitrobenzophenone, with its significant intramolecular charge-transfer characteristics, positions it as a promising candidate in this field.

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. Materials with high SHG efficiency are crucial for applications in frequency conversion for lasers.

Powder analysis has identified benzophenone (B1666685) derivatives as having high second-order nonlinearity. optica.org In comparative studies, this compound has demonstrated a significant capacity for SHG. Its efficiency was found to be 33 times greater than that of the related compound, 4-aminobenzophenone (B72274) (ABP), highlighting the substantial impact of the nitro group in enhancing the nonlinear optical response. optica.org

Comparative SHG Efficiency

| Compound | Relative SHG Efficiency (vs. ABP) |

|---|---|

| 4-Aminobenzophenone (ABP) | 1x |

| This compound | 33x |

| 3,4-Diaminobenzophenone (B196073) | 2.7x |

Third-order nonlinear optical effects are critical for applications like optical switching, data storage, and optical limiting. researchgate.netnih.gov The Z-scan technique is a widely used method to measure both the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient of materials. researchgate.netnih.govacrhem.org In a typical Z-scan experiment, a sample is moved along the propagation path (the z-axis) of a focused laser beam, and the changes in transmittance are measured through a finite aperture in the far field. acrhem.org

While specific Z-scan data for this compound is not extensively detailed, organic molecules with similar donor-acceptor structures are known to exhibit strong third-order NLO responses. researchgate.net These studies help characterize properties like two-photon absorption, which is essential for applications such as optical power limiting, where a material's transparency decreases with increasing light intensity. nih.govacrhem.org

Research has identified this compound as a molecular electrostatic potential modifier. biosynth.com This property makes it suitable for use in hyperpolarization devices. biosynth.com The significant dipole moment and polarizable nature of the molecule, arising from its amino and nitro functional groups, allow it to interact with and modify local electric fields, a key principle in such applications. biosynth.com

Organic NLO materials often derive their properties from a molecular structure that facilitates charge displacement under an applied optical field. ijert.orgjhuapl.edu The key features of an effective NLO molecule include:

A π-conjugated system: This provides a pathway for electron delocalization. In this compound, the two aromatic rings linked by a carbonyl group form this system. guidechem.com

Electron Donor and Acceptor Groups: These groups, positioned at the ends of the conjugated system, create a "push-pull" mechanism that enhances the molecule's hyperpolarizability. The amino (-NH₂) group acts as the electron donor, while the nitro (-NO₂) group is a strong electron acceptor. ijert.org

This combination of features in this compound makes it a classic example of a dipolar NLO chromophore, contributing to its high SHG efficiency and potential for other NLO applications. optica.orgjhuapl.edu

For practical application in optical devices, organic NLO materials must be grown into high-quality single crystals, as the macroscopic NLO response is highly dependent on the crystalline arrangement and perfection. ijert.orgrsc.org Common methods for growing organic crystals include:

Solution Growth Technique: This involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. acrhem.orgresearchgate.net The choice of solvent is critical as it can influence the crystal habit (external shape) and the incorporation of impurities. ijert.org

Melt Growth Technique: This method involves melting the material and then slowly cooling it under controlled conditions to form a single crystal. rsc.org

The perfection of the crystal lattice is paramount; defects and impurities can scatter light and reduce optical performance. rsc.org Techniques like X-ray diffraction are used to assess the crystalline quality. nih.govsemnan.ac.ir For a material like this compound, achieving a non-centrosymmetric crystal packing is essential for observing second-order NLO effects like SHG. ijert.org

Role as Intermediate in Complex Molecule Synthesis

Beyond its applications in materials science, this compound is a valuable intermediate in organic synthesis. guidechem.comguidechem.com Its molecular structure contains multiple reactive sites—the amino group, the nitro group, and the carbonyl group—which can be selectively modified to build more complex molecular frameworks. guidechem.com

This versatility makes it a key starting material for the synthesis of a variety of target compounds, including:

Pharmaceuticals: It serves as a precursor in the synthesis of potential analgesic, anti-inflammatory, or anticonvulsant drugs. guidechem.com

Dyes: The chromophoric nature of the benzophenone core can be elaborated to produce various dyes. guidechem.com

UV-Absorbing Materials: Benzophenone derivatives are known for their ability to absorb UV radiation, and this compound can be incorporated into larger polymers or molecules for this purpose. guidechem.com

The presence of the amino and nitro groups allows for a wide range of chemical transformations, such as diazotization, reduction of the nitro group to another amine, and various condensation reactions, making it a versatile building block for chemists. guidechem.com

Synthesis of Benzimidazoles and Imidazolopyridines

The ortho-nitroaniline moiety within this compound makes it a suitable precursor for the synthesis of benzimidazole (B57391) derivatives. The classical pathway for benzimidazole formation involves the condensation of an ortho-phenylenediamine with an aldehyde, carboxylic acid, or their derivatives. To utilize this compound in this manner, a preliminary reduction of its nitro group is required to form the corresponding 3,4-diaminobenzophenone.

This diamine intermediate can then undergo cyclocondensation with a variety of reagents to yield 2-substituted benzimidazoles. For instance, reaction with an aldehyde in the presence of an oxidizing agent or an acid catalyst would produce a benzimidazole with a substituent derived from the aldehyde at the 2-position. This synthetic strategy allows for the introduction of the benzoyl group at position 5 (or 6) of the benzimidazole ring system, leading to novel structures for further chemical and pharmacological investigation.

While direct synthesis routes from this compound to imidazolopyridines are less commonly documented, its diamino derivative could potentially be used in reactions with dicarbonyl compounds or their equivalents to construct the fused imidazole (B134444) ring characteristic of the imidazolopyridine scaffold.

Precursor for Pharmaceutical and Dye Synthesis

This compound serves as a key building block in the synthesis of more complex molecules for the pharmaceutical and dye industries. guidechem.comguidechem.com

Pharmaceutical Synthesis: In medicinal chemistry, it is utilized as an intermediate in the creation of potential therapeutic agents. guidechem.com Its functional groups offer multiple reaction sites for constructing larger, more complex molecular architectures. Research indicates its role as a precursor in the synthesis of compounds investigated for analgesic, anti-inflammatory, and anticonvulsant activities. guidechem.com The benzophenone scaffold is a known pharmacophore in various drug classes, and the amino and nitro groups provide handles for further chemical elaboration to modulate pharmacological properties.

Dye Synthesis: The primary aromatic amine group in this compound allows it to function as a diazo component in the synthesis of azo dyes. The synthesis process involves a two-step reaction:

Diazotization: The amino group is converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C).

Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component, such as a phenol, naphthol, or another aromatic amine. This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the -N=N- linkage, which is a strong chromophore, imparting color to the molecule.

By varying the coupling component, a wide range of colors and dye properties can be achieved, making this compound a versatile precursor for disperse dyes used in coloring synthetic fibers.

Chemical Modification Reactions (e.g., with N,O-Bis-Trimethylsilyl Acetamide)

The reactive amino and nitro groups of this compound can be selectively modified to facilitate multi-step synthetic sequences. One important reagent for such modifications is N,O-Bis(trimethylsilyl)acetamide (BSA).

BSA is a powerful silylating agent used to protect the primary amine functionality. The reaction of the amino group with BSA replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups, forming a silylated amine. This protection is crucial in reactions where the unprotected amine could interfere with desired chemical transformations, such as those involving strong bases or organometallic reagents. The TMS protecting group is advantageous as it can be easily removed under mild acidic or aqueous conditions once its protective role is complete.

Furthermore, BSA can act as an activator for the nitro group in certain contexts. It has been shown to promote intermolecular cyclization reactions of nitroarenes that possess an unsaturated side chain, suggesting its potential to facilitate complex ring-forming reactions involving the nitro group of this compound.

Production of Optically Active Species

This compound can be employed in the synthesis of chiral molecules. It has been identified as a compound that, when activated by radiation, is efficient in producing optically active species. biosynth.com A key strategy in asymmetric synthesis involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction.

One established method for generating optically active amino acids involves the use of benzophenone derivatives. The amino group of a glycine (B1666218) ester can be reacted with the carbonyl group of a benzophenone to form a Schiff base, also known as a benzophenone imine. This imine protects the amino group and activates the α-carbon. The resulting prochiral enolate can then be alkylated using a chiral phase-transfer catalyst, which directs the incoming alkyl group to one face of the enolate, leading to the preferential formation of one enantiomer. Subsequent hydrolysis of the imine and ester groups yields an optically active α-amino acid. While this is a general method, the specific electronic properties of this compound could influence the reactivity and stereoselectivity of such transformations.

Synthesis of Schiff Bases and Their Derivatives

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the two reactants in a suitable solvent, often with acid or base catalysis.

The general reaction is as follows: R-CHO + (this compound) → R-CH=N-(4-benzoyl-2-nitrophenyl) + H₂O

This synthesis allows for the incorporation of the this compound moiety into a wide array of new molecular structures, where the 'R' group can be varied extensively (e.g., substituted aryl, alkyl, or heterocyclic groups).

The resulting Schiff bases are valuable for several reasons:

Intermediates: The imine bond can be reduced to form stable secondary amines or can participate in various cycloaddition and nucleophilic addition reactions.

Ligands: The nitrogen atom of the azomethine group (-C=N-) possesses a lone pair of electrons, making these Schiff bases excellent ligands for coordinating with metal ions to form stable metal complexes. These complexes have applications in catalysis and materials science.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product Type |

| This compound | Benzaldehyde | Aromatic Schiff Base |

| This compound | Cinnamaldehyde | Conjugated Schiff Base |

| This compound | Acetone | Aliphatic Schiff Base |

Investigations into Biological Activities (Mechanistic Focus)

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly Schiff bases, have been investigated for their potential biological activities.

Antimicrobial Properties and Underlying Mechanisms

Schiff bases derived from this compound are candidates for antimicrobial agents. The biological activity of Schiff bases is often attributed to the presence of the azomethine group (-C=N-). nih.govbiotech-asia.org

Underlying Mechanisms: The antimicrobial mode of action is believed to involve several mechanisms:

Enzyme Inhibition: The imine nitrogen can form hydrogen bonds with active sites of various cellular enzymes, interfering with their normal function and disrupting essential metabolic pathways of the microorganism. nih.gov

Cell Wall Disruption: The lipophilic nature of these compounds may also allow them to disrupt the integrity of the microbial cell membrane, leading to leakage of cellular components and ultimately cell death.

Anticancer Properties and Cellular Mechanisms

Direct research into the anticancer properties and specific cellular mechanisms of this compound is limited in publicly available scientific literature. The presence of nitro and amino functional groups on the aromatic structure suggests potential for biological activity, and similar aromatic amines and nitro compounds have been investigated for such properties. guidechem.com However, detailed studies, including cytotoxic assays against cancer cell lines (such as MTT assays) and investigations into proapoptotic effects for this compound itself, are not extensively reported.

Its significance in this field is primarily as a precursor for the synthesis of various heterocyclic compounds, such as benzothiazepines, benzodiazepines, and quinazolines, which have been the subject of anticancer research. The core structure of this compound provides a versatile scaffold for creating derivatives with potential therapeutic activities.

Interactions with Cellular Macromolecules

Molecular Docking Studies

Molecular docking studies are computational simulations used to predict the binding orientation and affinity of a small molecule to a specific biological target, such as a protein or enzyme. Despite the utility of this method in drug discovery, molecular docking studies specifically featuring this compound as the ligand against particular biological targets (e.g., kinases, cyclooxygenase enzymes) are not found in the reviewed scientific literature. Such studies are more commonly performed on the complex derivatives synthesized from this compound, which are designed to interact with specific biological receptors implicated in disease pathways.

Future Research Directions and Emerging Areas

Exploration of Novel Derivatives and Their Structure-Property Relationships

A primary avenue for future research lies in the synthesis and characterization of novel derivatives of 4-amino-3-nitrobenzophenone. The presence of amino, nitro, and benzoyl moieties provides multiple reactive sites for chemical modification, enabling the creation of a diverse library of new compounds with tailored properties.

A notable study detailed the synthesis of various N-alkyl derivatives of this compound. ncl.res.in This was achieved by reacting 4-methoxy-3-nitrobenzophenone with different alkylamines, leading to a range of N-substituted products. ncl.res.in The exploration of these derivatives is crucial for understanding how modifications to the amino group influence the electronic and steric properties of the molecule, which in turn affects its chemical reactivity and potential applications. For instance, the introduction of different alkyl groups can modulate the compound's solubility, crystal packing, and interaction with biological targets.

Further research has focused on creating derivatives with potential therapeutic applications. For example, a series of aminobenzophenone derivatives incorporating a nitrogen mustard moiety have been synthesized and evaluated for their antitumor activity. researchgate.net The preliminary structure-activity relationship (SAR) studies of these compounds revealed that the nature and position of substituents on the benzophenone (B1666685) core significantly impact their cytotoxic effects. researchgate.net Future work in this area could involve the synthesis of a broader range of derivatives with varied substituents on both aromatic rings to develop more potent and selective therapeutic agents. The investigation into the relationship between the molecular structure of these derivatives and their biological or physical properties will be instrumental in guiding the design of new functional molecules.

Advanced Computational Modeling for Predictive Design

The use of advanced computational modeling is an emerging area that can significantly accelerate the discovery and design of novel this compound derivatives with desired properties. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for predicting molecular geometries, electronic properties, and biological activities before their synthesis.

For instance, computational studies have been employed to determine the physicochemical parameters of aminobenzophenone derivatives to predict their ability to cross the blood-brain barrier, a critical factor for central nervous system (CNS) active drugs. researchgate.net DFT calculations have also been used to study the electronic structure and properties of related nitroaromatic compounds, providing insights into their reactivity and potential applications. researchgate.net

Future research should focus on developing robust and validated computational models specifically for this compound and its analogues. These models could be used to:

Predict the nonlinear optical (NLO) properties of new derivatives, guiding the synthesis of materials with enhanced second harmonic generation (SHG) efficiency.

Screen virtual libraries of derivatives for potential biological activity against various targets, such as enzymes or receptors, thus prioritizing synthetic efforts.

Simulate the interaction of these molecules with biological membranes or transport proteins to predict their absorption, distribution, metabolism, and excretion (ADME) properties.

Understand the excited-state dynamics of these molecules, which is crucial for applications in photocatalysis and photodynamic therapy.

By integrating computational predictions with experimental validation, researchers can adopt a more rational design approach, saving time and resources in the development of new materials and therapeutic agents based on the this compound scaffold.

Integration into Advanced Functional Materials

The unique electronic and optical properties of this compound make it a promising candidate for integration into advanced functional materials. Its structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, gives it a significant dipole moment and potential for nonlinear optical activity.

One emerging application is in the field of nonlinear optics. Research has shown that this compound exhibits second harmonic generation (SHG), a property that is highly dependent on the molecular structure and crystalline arrangement. googleapis.com Future work could focus on the design and synthesis of new derivatives with enhanced SHG efficiency by modifying the substituent groups to optimize the molecular hyperpolarizability and ensure an acentric crystal packing. googleapis.com

Another potential application is in the development of materials for hyperpolarization devices. This compound has been described as a molecular electrostatic potential modifier that can be activated by radiation, suggesting its utility in such advanced applications. biosynth.com

Furthermore, the amino group provides a convenient handle for incorporating this chromophore into polymer backbones or onto the surface of nanomaterials. Future research could explore the development of:

Functional Polymers: Covalent incorporation of this compound derivatives into polymers could lead to materials with interesting optical, electronic, or gas-storage properties.

Nanomaterials: Grafting these molecules onto the surface of nanoparticles, such as gold or silica, could create hybrid materials for applications in sensing, catalysis, or bio-imaging.

Further Elucidation of Biological Action Mechanisms

While this compound is a known intermediate in the synthesis of pharmaceuticals, a deeper understanding of the biological mechanisms of action of its derivatives is a critical area for future research. The nitroaromatic scaffold is present in a number of bioactive compounds, and its reduction in biological systems can lead to a variety of effects.

The reduction of the nitro group is often a key step in the bioactivation of nitroaromatic drugs. nih.gov This can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino species, which can interact with cellular macromolecules like DNA and proteins. nih.gov This mechanism is thought to be responsible for the antimicrobial and cytotoxic effects of many nitroaromatic compounds. nih.gov

Future research should aim to:

Identify the specific enzymes responsible for the reduction of this compound derivatives in different organisms and cell types.

Characterize the reactive metabolites formed and their interactions with biological targets.

Investigate the downstream cellular pathways that are modulated by these compounds, leading to their therapeutic or toxic effects.

Explore the potential of these derivatives as inhibitors of specific enzymes or as modulators of protein-protein interactions. For example, related benzophenone derivatives have been investigated for their antiviral properties. tandfonline.com

A more detailed understanding of the molecular mechanisms will be crucial for the rational design of safer and more effective drugs based on the this compound core.

Development of Sustainable Synthetic Routes

The development of environmentally friendly and sustainable synthetic methods for this compound and its derivatives is an important area of future research, aligning with the principles of green chemistry. Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste.

One promising approach is the use of catalytic methods. For instance, the selective hydrogenation of nitrobenzophenones to the corresponding aminobenzophenones has been investigated using palladium nanoparticles supported on nitrogen-doped carbon nanotubes (Pd/N-CNTs). researchgate.net This method offers high selectivity and the potential for catalyst recycling. researchgate.net

Another green approach is the use of photocatalysis. Research on the reduction of nitroarenes in water using a β-cyclodextrin modified TiO2 photocatalyst under blue LED irradiation has shown promise for developing environmentally benign reduction processes. ncl.res.in

Future research in this area should focus on:

Exploring a wider range of heterogeneous catalysts for the selective reduction of the nitro group, which are easily separable and reusable.

Developing one-pot synthetic procedures that minimize the number of reaction steps and purification procedures.

Investigating the use of alternative energy sources, such as microwave or ultrasound irradiation, to accelerate reactions and reduce energy consumption.

Utilizing greener solvent systems, such as water or supercritical fluids, to replace volatile and toxic organic solvents.

By focusing on these sustainable synthetic strategies, the chemical industry can reduce the environmental impact of producing these valuable chemical intermediates.

常见问题

Q. What are the recommended synthetic routes for 4-Amino-3-nitrobenzophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nitration of 4-chlorobenzophenone followed by amination. For example:

Nitration : React 4-chlorobenzophenone with nitric acid at <5°C to yield 4-chloro-3-nitrobenzophenone .

Amination : Replace the chlorine atom with an amino group by heating the intermediate in ammonia-methanol solution at 125°C .

Critical Factors :

Q. How should researchers purify this compound, and what analytical methods confirm purity?

Methodological Answer :

- Purification : Recrystallization using ethanol-water mixtures (1:3 ratio) removes nitro-byproducts and unreacted precursors .

- Analytical Confirmation :

Advanced Research Questions

Q. How does this compound degrade under acidic/basic conditions, and what are the decomposition products?

Methodological Answer :

- Stability Studies :

- Acidic (pH <3) : Nitro group reduction occurs, forming 3,4-diaminobenzophenone (confirmed via TLC and LC-MS) .

- Basic (pH >10) : Hydrolysis of the ketone group generates benzophenone derivatives with hydroxyl or carboxylate functionalities .

Mitigation : Store under inert atmosphere (N₂) at 4°C to prevent moisture-induced degradation .

Q. How can spectral data contradictions (e.g., NMR misassignment) arise during structural elucidation?

Methodological Answer :

Q. What role does this compound play in synthesizing bioactive molecules, and how is its reactivity exploited?

Methodological Answer :

- Drug Intermediate : Used in antihelminthic agents (e.g., mebendazole precursors) via nitro reduction to diamines, which cyclize with thioureas to form benzimidazole cores .

- Material Science : Acts as a photoactive moiety in polymers; nitro groups enhance electron-withdrawing capacity for optoelectronic applications .

Q. How can researchers optimize HPLC methods to resolve this compound from structurally similar impurities?

Methodological Answer :

Q. What safety protocols are critical when handling this compound in catalytic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。